molecular formula C20H46O2P2S2 B1629728 Tetrabutylphosphonium O,O-diethyl phosphorodithioate CAS No. 96131-57-6

Tetrabutylphosphonium O,O-diethyl phosphorodithioate

Cat. No.: B1629728
CAS No.: 96131-57-6
M. Wt: 444.7 g/mol
InChI Key: LYMYULOYDUWMOP-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium O,O-diethyl phosphorodithioate is a chemical compound with the molecular formula

C20H46O2P2S2C_{20}H_{46}O_{2}P_{2}S_{2}C20​H46​O2​P2​S2​

. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is typically a colorless to light yellow liquid and is known for its stability under inert gas conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylphosphonium O,O-diethyl phosphorodithioate typically involves the reaction of tetrabutylphosphonium bromide with O,O-diethyl phosphorodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodithioate group. The general reaction scheme is as follows:

Tetrabutylphosphonium bromide+O,O-diethyl phosphorodithioic acidTetrabutylphosphonium O,O-diethyl phosphorodithioate+Hydrogen bromide\text{Tetrabutylphosphonium bromide} + \text{O,O-diethyl phosphorodithioic acid} \rightarrow \text{this compound} + \text{Hydrogen bromide} Tetrabutylphosphonium bromide+O,O-diethyl phosphorodithioic acid→Tetrabutylphosphonium O,O-diethyl phosphorodithioate+Hydrogen bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. The compound is typically purified by distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tetrabutylphosphonium O,O-diethyl phosphorodithioate can undergo oxidation reactions, leading to the formation of phosphorothioates and phosphates.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorodithioate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and tetrabutylphosphonium hydroxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Nucleophiles: Halides, alkoxides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

  • **

Properties

IUPAC Name

diethoxy-sulfanylidene-sulfido-λ5-phosphane;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C4H11O2PS2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7(8,9)6-4-2/h5-16H2,1-4H3;3-4H2,1-2H3,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMYULOYDUWMOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CCOP(=S)(OCC)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46O2P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622110
Record name Tetrabutylphosphanium O,O-diethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96131-57-6
Record name Tetrabutylphosphanium O,O-diethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium O,O-Diethyl Phosphorodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylphosphonium O,O-diethyl phosphorodithioate
Reactant of Route 2
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Tetrabutylphosphonium O,O-diethyl phosphorodithioate
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Tetrabutylphosphonium O,O-diethyl phosphorodithioate
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Tetrabutylphosphonium O,O-diethyl phosphorodithioate
Reactant of Route 5
Tetrabutylphosphonium O,O-diethyl phosphorodithioate
Reactant of Route 6
Tetrabutylphosphonium O,O-diethyl phosphorodithioate

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